Boc-5-benzyloxy-DL-tryptophan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

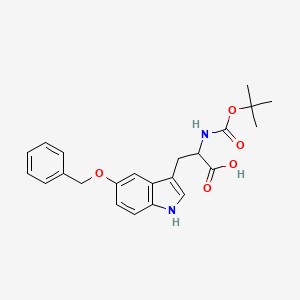

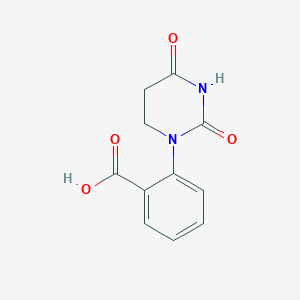

Boc-5-benzyloxy-DL-tryptophan is a biochemical used for proteomics research . It has a molecular formula of C23H26N2O5 and a molecular weight of 410.46 .

Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid . The molecular structure details are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis

This compound is a light yellow crystalline substance . , a density of 1.323 g/cm3 , and a boiling point of 563.4 °C at 760 mmHg .科学的研究の応用

1. Method for Resolution of 5-hydroxy-DL-tryptophan

Boc-5-benzyloxy-DL-tryptophan plays a role in the optical resolution of 5-hydroxy-DL-tryptophan, as described in a study that used stereoisomeric bases to precipitate salts of the L- and D-antipodes. This method is significant in distinguishing between different optical isomers of tryptophan derivatives (Rinderknecht, 1964).

2. Synthesis of Tryptophan Derivatives

The synthesis of 5,6-dibromo-tryptophan derivatives, which includes this compound, is important for peptide chemistry. These derivatives are found in bioactive natural compounds, and the study provides an efficient pathway for their synthesis, contributing to advancements in peptide-based research (Mollica et al., 2011).

3. RAFT Polymerization and Biocompatible Polymers

Research on RAFT polymerization of methacrylates containing a chiral tryptophan moiety (like this compound) led to the development of biocompatible fluorescent cationic chiral polymers. These polymers exhibit smart pH-responsiveness and have potential applications in biomedicine, such as siRNA delivery (Roy et al., 2013).

4. Combination with Suzuki–Miyaura Cross‐Coupling Reactions

The combination of biocatalytic halogenation of L-tryptophan with chemocatalytic Suzuki–Miyaura cross‐coupling reactions, including the use of Boc-protected aryl tryptophan derivatives, facilitates the synthesis of various Boc-protected aryl tryptophan derivatives. This method is useful for peptide or peptidomimetic synthesis (Frese et al., 2016).

5. Oxidative Modification of Tryptophan Residues

A study exploring the mechanism of loss of tryptophan residues in proteins exposed to peroxynitrite used tert-butoxycarbonyl-L-tryptophan (Boc-Trp) as a model. This research contributes to understanding the oxidative stress impact on proteins, relevant in pathological conditions (Kato et al., 1997).

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-20(21(26)27)11-16-13-24-19-10-9-17(12-18(16)19)29-14-15-7-5-4-6-8-15/h4-10,12-13,20,24H,11,14H2,1-3H3,(H,25,28)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOOZLUZMYIOFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1368866.png)

![2-[4-(Chloromethyl)phenyl]propanoic acid](/img/structure/B1368878.png)

![3-[4-(4-Pentyloxyphenyl)phenyl]propionic acid](/img/structure/B1368881.png)